L-Hyoscyamine (Standard)

Description

Hyoscyamine is a tropane alkaloid and the levo-isomer of [atropine]. It is commonly extracted from plants in the Solanaceae or nightshade family. Research into the action of hyoscyamine in published literature dates back to 1826. Hyoscyamine is used for a wide variety of treatments and therapeutics due to its antimuscarinic properties. Although hyoscyamine is marketed in the United States, it is not FDA approved.

Hyoscyamine as a natural plant alkaloid derivative and anticholinergic that is used to treat mild to moderate nausea, motion sickness, hyperactive bladder and allergic rhinitis. Hyoscyamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

L-Hyoscyamine has been reported in Scopolia parviflora, Cyphanthera odgersii, and other organisms with data available.

Hyoscyamine is a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.

HYOSCYAMINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for urinary tract infection and gastrointestinal disease.

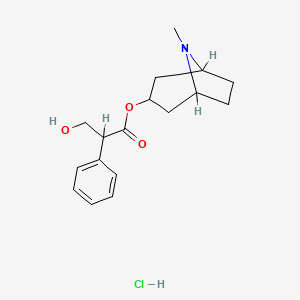

Structure

2D Structure

Properties

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUNBYITZUJHSG-VFSICIBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941522, DTXSID80889335 | |

| Record name | (3beta)-Hyoscyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hyoscyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 G DISSOLVES IN 281 ML OF WATER (PH 9.5), 69 ML OF ETHER, 150 ML OF BENZENE, 1 ML OF CHLOROFORM; FREELY SOL IN ALCOHOL, DIL ACIDS | |

| Record name | Hyoscyamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-HYOSCYAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3552 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

SILKY, TETRAGONAL NEEDLES FROM EVAPORATING ALCOHOL, WHITE CRYSTALLINE POWDER | |

CAS No. |

101-31-5, 912642-93-4 | |

| Record name | Hyoscyamine [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hyoscyamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3beta)-Hyoscyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hyoscyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hyoscyamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYOSCYAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX44XO846X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-HYOSCYAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3552 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

108.5 °C | |

| Record name | Hyoscyamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-HYOSCYAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3552 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

L-Hyoscyamine as a Muscarinic Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Hyoscyamine, a naturally occurring tropane (B1204802) alkaloid, is the pharmacologically active levorotatory isomer of atropine. It functions as a potent, non-selective, and competitive antagonist of the five muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5). By blocking the binding of the endogenous neurotransmitter acetylcholine, L-Hyoscyamine effectively inhibits parasympathetic nerve stimulation across a wide range of tissues, including smooth muscle, cardiac muscle, and exocrine glands. This comprehensive guide details the molecular mechanism of action of L-Hyoscyamine, presenting quantitative binding and functional data, outlining key experimental protocols for its characterization, and visualizing the associated signaling pathways.

Core Mechanism of Action: Competitive Antagonism

L-Hyoscyamine exerts its effects by directly competing with acetylcholine (ACh) for the orthosteric binding site on muscarinic receptors.[1] As a competitive antagonist, it binds reversibly to the receptor without activating it, thereby preventing ACh from binding and initiating downstream signaling.[2] This blockade of parasympathetic activity allows sympathetic tone to dominate.[2] The potency of L-Hyoscyamine is approximately twice that of atropine, as the dextrorotatory isomer (D-Hyoscyamine) is nearly inactive.

Muscarinic Receptor Subtypes and Downstream Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) classified into five subtypes (M1-M5), which are differentially expressed throughout the body and couple to distinct intracellular signaling cascades. L-Hyoscyamine non-selectively antagonizes all five subtypes.[1]

Gq/11-Coupled Receptors (M1, M3, M5)

The M1, M3, and M5 receptors primarily couple to the Gq/11 family of G-proteins.[3] Upon activation by an agonist, these receptors stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[3] L-Hyoscyamine blocks this entire cascade by preventing the initial receptor activation.

Gi/o-Coupled Receptors (M2, M4)

The M2 and M4 receptors couple to the Gi/o family of G-proteins.[3] Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3] This reduction in cAMP has various downstream effects, such as the slowing of the heart rate mediated by M2 receptors in the sinoatrial node. L-Hyoscyamine prevents this inhibitory signal by blocking the receptor.

Quantitative Pharmacology

Receptor Binding Affinity

The affinity of an antagonist for a receptor is quantified by the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of an agonist. A lower Ki value indicates a higher binding affinity. Data from radioligand binding studies on cloned human muscarinic receptors demonstrate that S-(-)-hyoscyamine (L-Hyoscyamine) has a high affinity and lacks significant selectivity across the five receptor subtypes.[4]

| Compound | Receptor Subtype | pKi[4] | Ki (nM) |

| S-(-)-Hyoscyamine | hM1 | 9.48 ± 0.18 | 0.33 |

| hM2 | 9.45 ± 0.31 | 0.35 | |

| hM3 | 9.30 ± 0.19 | 0.50 | |

| hM4 | 9.55 ± 0.13 | 0.28 | |

| hM5 | 9.24 ± 0.30 | 0.58 | |

| Atropine (dl-Hyoscyamine) | M1 | 9.00 | 1.00[5] |

| M2 | 8.49 | 3.24[5] | |

| M3 | 8.66 | 2.21[5] | |

| M4 | 9.11 | 0.77[5] | |

| M5 | 8.55 | 2.84[5] | |

| Note: pKi is the negative logarithm of the Ki value. Ki values were calculated from pKi. Atropine data is provided for context and is compiled from a separate source. |

Functional Antagonism

Functional assays measure the ability of an antagonist to inhibit the response produced by an agonist. The pA2 value is a measure of the potency of a competitive antagonist, representing the negative logarithm of the molar concentration of the antagonist that necessitates doubling the agonist concentration to produce the same response. Similar to the binding data, functional assays confirm the high, non-selective potency of S-(-)-hyoscyamine.

| Compound | Tissue/Receptor Preparation | pA2 Value[4] |

| S-(-)-Hyoscyamine | M1 (Rabbit Vas Deferens) | 9.33 ± 0.03 |

| M2 (Rat Atrium) | 8.95 ± 0.01 | |

| M3 (Rat Ileum) | 9.04 ± 0.03 |

Detailed Experimental Protocols

The characterization of muscarinic antagonists like L-Hyoscyamine relies on standardized in vitro assays.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Methodology:

-

Membrane Preparation: Cells or tissues expressing the target muscarinic receptor subtype are homogenized and centrifuged to isolate a membrane fraction rich in receptors.

-

Incubation: The membrane preparation is incubated in a buffered solution with a fixed concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled test compound (L-Hyoscyamine).

-

Equilibration: The mixture is incubated at a controlled temperature (e.g., 20-25°C) for a sufficient period (e.g., 2 hours) to reach binding equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Protocol: Inositol Phosphate (B84403) (IP) Accumulation Functional Assay

This assay measures the functional antagonism of Gq/11-coupled receptors (M1, M3, M5) by quantifying the inhibition of agonist-stimulated IP production.

Methodology:

-

Cell Culture: Culture cells stably expressing the target receptor subtype (e.g., CHO-hM3 cells) in multi-well plates.

-

Radiolabeling: Incubate the cells with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides like PIP2.

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatases and leads to the accumulation of IPs. Add varying concentrations of the antagonist (L-Hyoscyamine) during this step.

-

Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate the receptor and initiate the PLC signaling cascade, producing [3H]-labeled IPs.

-

Termination and Lysis: Stop the reaction by adding a strong acid (e.g., perchloric acid) and lyse the cells.

-

IP Isolation: Neutralize the lysate and isolate the total inositol phosphates using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the isolated IP fraction using liquid scintillation counting.

-

Data Analysis: Plot the agonist's dose-response curve in the absence and presence of different antagonist concentrations. The rightward shift of the curve is used to calculate the antagonist's functional potency (e.g., pA2 value) via Schild analysis.

References

- 1. 1-Hyoscyamine | C17H23NO3 | CID 64692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Potential Role for Combined Subtype-Selective Targeting of M1 and M3 Muscarinic Receptors in Gastrointestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

A Technical Guide to the Biosynthesis of L-Hyoscyamine in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropane (B1204802) alkaloids (TAs) are a class of secondary metabolites produced predominantly by plants in the Solanaceae family, such as Atropa belladonna (deadly nightshade), Datura stramonium, and Hyoscyamus niger.[1][2][3] Among these, L-Hyoscyamine is of significant pharmacological importance due to its anticholinergic properties, acting as a non-selective, competitive antagonist of muscarinic receptors.[1][4] It is the levorotary isomer of atropine (B194438) and serves as a direct precursor for the synthesis of scopolamine (B1681570), another medicinally valuable TA.[5][6] The biosynthesis of these complex molecules is a multi-step enzymatic process that primarily occurs in the plant roots, from where the alkaloids are translocated to the aerial parts.[1] A thorough understanding of this pathway is crucial for metabolic engineering and synthetic biology efforts aimed at enhancing the production of these valuable pharmaceuticals in either native plants or microbial systems.[1]

Core Biosynthetic Pathway

The biosynthesis of L-Hyoscyamine is a complex pathway that originates from the amino acid L-ornithine and involves the formation of the characteristic tropane ring, followed by an esterification with a phenylalanine-derived acid.

1. Formation of the N-Methyl-Δ¹-Pyrrolinium Cation: The pathway begins with the decarboxylation of L-ornithine to putrescine, catalyzed by ornithine decarboxylase (ODC) .[5] Putrescine then undergoes N-methylation to form N-methylputrescine, a reaction catalyzed by putrescine N-methyltransferase (PMT) .[6][7] This step is considered the first committed and often rate-limiting step in tropane alkaloid biosynthesis.[6][8] The resulting N-methylputrescine is oxidatively deaminated by a putrescine oxidase (MPO) to 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[5]

2. Tropinone (B130398) Formation: The N-methyl-Δ¹-pyrrolinium cation serves as a key intermediate. It condenses with a molecule of acetoacetic acid to yield hygrine (B30402).[5] While the exact enzymatic mechanism for this condensation is not fully elucidated, hygrine subsequently undergoes a rearrangement to form tropinone, the central precursor for various tropane alkaloids.[5]

3. Formation of Tropine (B42219): Tropinone stands at a critical branch point in the pathway.[9] The stereospecific reduction of its keto group determines the subsequent alkaloid produced. Tropinone Reductase I (TR-I) reduces tropinone to tropine (3α-tropanol), which is the direct precursor for L-hyoscyamine.[10][11] A separate enzyme, Tropinone Reductase II (TR-II), reduces tropinone to pseudotropine (3β-tropanol), leading to the synthesis of other alkaloids like calystegines.[10][12]

4. Esterification and Rearrangement to L-Hyoscyamine: The final stages involve the esterification of tropine. Tropine condenses with phenyllactate, which is derived from phenylalanine, to form the ester known as littorine (B1216117).[5][13] A cytochrome P450 enzyme, CYP80F1 , then catalyzes an intramolecular rearrangement of littorine to form hyoscyamine (B1674123) aldehyde.[5] In the final step, hyoscyamine dehydrogenase (HDH) reduces hyoscyamine aldehyde to produce L-Hyoscyamine.[14]

Caption: Core biosynthetic pathway of L-Hyoscyamine in plants.

Quantitative Data Summary

The efficiency and regulation of the L-Hyoscyamine pathway are governed by the kinetic properties of its key enzymes. Putrescine N-methyltransferase (PMT), tropinone reductase I (TR-I), and hyoscyamine 6β-hydroxylase (H6H), which converts hyoscyamine to scopolamine, are considered crucial regulatory points.[1]

Table 1: Kinetic Properties of Key Biosynthetic Enzymes

| Enzyme | Source Organism | Substrate | Kₘ (µM) | Kᵢ (µM) | Inhibitor | Reference |

| PMT | Hyoscyamus albus | Putrescine | 277 | 11.0 | n-Butylamine | [8] |

| S-adenosyl-l-methionine | 203 | 110 | S-adenosyl-l-homocysteine | [8] | ||

| H6H | Hyoscyamus niger | L-Hyoscyamine | 35 | - | - | [15] |

| α-ketoglutarate | 43 | - | - | [15] | ||

| H6H | Brugmansia sanguinea | L-Hyoscyamine | ~60 | - | - | [16] |

Table 2: L-Hyoscyamine Content in Hyoscyamus reticulatus

| Plant Organ | L-Hyoscyamine Content (% dry weight) | Reference |

| Leaves | 0.03294 ± 0.0059 | [17] |

| Roots | 0.0561 ± 0.0011 | [17] |

Experimental Protocols

Protocol 1: General Extraction of Tropane Alkaloids from Plant Material

This protocol outlines a standard liquid-liquid extraction method for isolating tropane alkaloids from dried plant tissue.

1. Sample Preparation:

-

Dry the plant material (typically roots or leaves) at 40-50°C to prevent degradation.[18]

-

Grind the dried material into a fine powder to maximize surface area for extraction.

2. Extraction:

-

Macerate the powdered plant material (e.g., 10 g) in an acidified ethanol (B145695) solution (e.g., 100 mL of 78% ethanol adjusted to pH 2-3 with HCl) for 24 hours with agitation.[18]

-

Filter the mixture to separate the plant debris from the acidic extract.

-

Wash the acidic extract with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities. Discard the hexane layer.

3. Alkaloid Isolation:

-

Make the acidic aqueous extract alkaline by adding a base (e.g., concentrated ammonia (B1221849) solution) until the pH reaches 9-10.[18] This converts the protonated alkaloid salts into their free base form.

-

Perform a liquid-liquid extraction by adding an organic solvent such as dichloromethane (B109758) or chloroform (B151607) (e.g., 3 x 50 mL).[18][19]

-

Shake the mixture vigorously in a separatory funnel and allow the layers to separate. The alkaloids will partition into the organic layer.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

Protocol 2: Quantification of L-Hyoscyamine by HPLC

This protocol provides a general method for the quantitative analysis of L-Hyoscyamine using High-Performance Liquid Chromatography (HPLC) with UV detection.[20]

1. Instrumentation:

-

HPLC system equipped with a UV detector, pump, and autosampler.

-

Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).

2. Reagents:

-

Acetonitrile (B52724) (HPLC grade).

-

Triethylammonium (B8662869) phosphate (B84403) buffer (e.g., 30 mM, pH 6.2).[20]

-

L-Hyoscyamine standard.

-

Methanol (B129727) (HPLC grade) for sample and standard preparation.

3. Chromatographic Conditions:

-

Mobile Phase: Isocratic mixture of triethylammonium phosphate buffer and acetonitrile (e.g., 75:25 v/v).[20]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.[20]

-

Injection Volume: 20 µL.

4. Procedure:

-

Prepare a stock solution of the L-Hyoscyamine standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 5 to 100 µg/mL).

-

Dissolve the crude alkaloid extract (from Protocol 1) in a known volume of methanol and filter through a 0.45 µm syringe filter.

-

Inject the standards and samples onto the HPLC system.

-

Identify the L-Hyoscyamine peak in the sample chromatograms by comparing its retention time with that of the standard.

-

Quantify the amount of L-Hyoscyamine in the samples by correlating the peak area with the standard calibration curve.

Caption: Experimental workflow for tropane alkaloid quantification.

References

- 1. benchchem.com [benchchem.com]

- 2. Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cris.vtt.fi [cris.vtt.fi]

- 4. HPLC Method for Analysis of Hyoscyamine | SIELC Technologies [sielc.com]

- 5. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Putrescine N-Methyltransferase in Cultured Roots of Hyoscyamus albus: n-Butylamine as a Potent Inhibitor of the Transferase both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two tropinone reductases, that catalyze opposite stereospecific reductions in tropane alkaloid biosynthesis, are localized in plant root with different cell-specific patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production [mdpi.com]

- 16. Isolation, expression and biochemical characterization of recombinant hyoscyamine-6β-hydroxylase from Brugmansia sanguinea – tuning the scopolamine production - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 17. file1.lookchem.com [file1.lookchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. brieflands.com [brieflands.com]

A Comprehensive Technical Guide to the Solubility of L-Hyoscyamine

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is paramount for formulation, delivery, and bioavailability. This technical guide provides a detailed overview of the solubility of L-Hyoscyamine in various solvents, outlines experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Core Topic: Solubility of L-Hyoscyamine

L-Hyoscyamine, a tropane (B1204802) alkaloid and the levorotatory isomer of atropine, is a competitive antagonist of muscarinic receptors. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, with solubility being a critical determinant.

Quantitative Solubility Data

The solubility of L-Hyoscyamine has been determined in a range of solvents. The following table summarizes the available quantitative data, providing a comparative reference for formulation development.

| Solvent | Temperature (°C) | Solubility | Method of Expression |

| Water | 20 | 3.6 g/L[1][2] | Mass/Volume |

| Water (pH 9.5) | Not Specified | 1 g in 281 mL[3][4] | Mass/Volume |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 79.0 mg/mL[1][5] | Mass/Volume |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (with sonication)[6] | Mass/Volume |

| Ethanol | Not Specified | 58.0 mg/mL[1][5] | Mass/Volume |

| Chloroform | Not Specified | 1 g in 1 mL[3][4] | Mass/Volume |

| Ether | Not Specified | 1 g in 69 mL[3][4] | Mass/Volume |

| Benzene | Not Specified | 1 g in 150 mL[3][4] | Mass/Volume |

Qualitative Solubility:

In addition to the quantitative data, L-Hyoscyamine is described as being "freely soluble" in alcohol and dilute acids[3][4]. The salts of L-Hyoscyamine, such as the sulfate (B86663) and hydrobromide, are noted to be more water-soluble than the free base[1][2].

Experimental Protocols for Solubility Determination

The accurate determination of solubility is crucial for reliable and reproducible research. The "shake-flask" method is widely regarded as the gold standard for determining equilibrium solubility due to its directness and ability to achieve a true thermodynamic equilibrium[7][8].

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid drug to a specific solvent and agitating the mixture at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved drug in the supernatant is then measured to determine the solubility.

Detailed Methodology

-

Preparation:

-

Accurately weigh an excess amount of L-Hyoscyamine powder.

-

Transfer the powder to a sealed, inert container (e.g., a glass vial with a Teflon-lined cap).

-

Add a precise volume of the desired solvent to the container.

-

-

Equilibration:

-

Place the sealed container in a constant temperature shaker or incubator. The temperature should be precisely controlled, typically at 25 °C or 37 °C for pharmaceutical applications[8].

-

Agitate the mixture for a predetermined period, generally 24 to 72 hours, to ensure equilibrium is reached. Preliminary studies can be conducted to determine the optimal equilibration time[8].

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

-

Centrifugation: Spin the sample at a high speed to pellet the solid.

-

Filtration: Use a chemically inert filter (e.g., PTFE) with a pore size small enough to retain the solid particles (typically 0.22 µm or 0.45 µm).

-

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of L-Hyoscyamine in the diluted sample using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection.

-

UV-Vis Spectrophotometry.

-

-

-

Data Analysis:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/L, mol/L).

-

Factors Influencing Solubility Measurements:

-

pH: For ionizable compounds like L-Hyoscyamine, the pH of the aqueous solvent significantly impacts solubility. Therefore, for aqueous solubility determination, the use of buffers is essential to maintain a constant pH[9].

-

Temperature: Solubility is temperature-dependent. It is crucial to maintain a constant and recorded temperature throughout the experiment[10].

-

Purity of the Compound: Impurities can affect the measured solubility.

-

Polymorphism: Different crystalline forms of a compound can exhibit different solubilities.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a pharmaceutical compound like L-Hyoscyamine.

References

- 1. L-Hyoscyamine CAS#: 101-31-5 [m.chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hyoscyamine [drugfuture.com]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmatutor.org [pharmatutor.org]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

L-Hyoscyamine: A Technical Guide to the Levo-Isomer of Atropine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Hyoscyamine, the levorotatory isomer of atropine (B194438), is a potent, non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors. This technical guide provides an in-depth analysis of its pharmacological properties, including its mechanism of action, receptor binding affinities, pharmacokinetic and pharmacodynamic profiles, and key experimental protocols for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important anticholinergic agent.

Introduction

L-Hyoscyamine is a naturally occurring tropane (B1204802) alkaloid found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Hyoscyamus niger (henbane).[1] It is the pharmacologically active levo-isomer of atropine, which is a racemic mixture of d-hyoscyamine and l-hyoscyamine.[2][3] The therapeutic properties of atropine are primarily attributed to L-Hyoscyamine, with the dextrorotatory isomer being nearly inactive.[2][3] As a competitive and non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), L-Hyoscyamine inhibits the effects of acetylcholine at parasympathetic neuroeffector junctions, leading to a range of physiological responses.[4][5] This document serves as a comprehensive technical resource for researchers and professionals involved in the study and development of muscarinic receptor antagonists.

Mechanism of Action

L-Hyoscyamine exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine to its receptors on postganglionic parasympathetic nerve endings and on smooth muscles that respond to acetylcholine.[6] This antagonism occurs at all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), which are G-protein coupled receptors (GPCRs) integral to numerous physiological functions.[4][7]

The five muscarinic receptor subtypes are broadly categorized into two major signaling pathways:

-

Gq-coupled receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8]

-

Gi-coupled receptors (M2, M4): Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi protein can also directly modulate ion channels, such as inwardly rectifying potassium channels.[8]

By blocking these pathways, L-Hyoscyamine effectively inhibits parasympathetic nerve stimulation, resulting in effects such as reduced smooth muscle contraction, decreased glandular secretions, and changes in heart rate.[4][5]

Signaling Pathway Diagrams

Figure 1: Gq-Coupled Muscarinic Receptor Signaling Pathway.

Figure 2: Gi-Coupled Muscarinic Receptor Signaling Pathway.

Quantitative Data

Receptor Binding Affinity

The binding affinity of L-Hyoscyamine for the five human muscarinic receptor subtypes is summarized in the table below. The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher pKi value indicating a higher binding affinity.

| Receptor Subtype | pKi[4] | Ki (nM) |

| M1 | 9.48 ± 0.18 | 0.33 |

| M2 | 9.45 ± 0.31 | 0.35 |

| M3 | 9.30 ± 0.19 | 0.50 |

| M4 | 9.55 ± 0.13 | 0.28 |

| M5 | 9.24 ± 0.30 | 0.58 |

| Table 1: Binding Affinity of L-Hyoscyamine for Human Muscarinic Receptor Subtypes. Data is for S-(-)-hyoscyamine. |

Pharmacokinetics

| Parameter | Value | Reference(s) |

| Bioavailability | Completely absorbed | |

| Protein Binding | 50% | |

| Metabolism | Primarily unmetabolized; small amount hydrolyzed to tropine (B42219) and tropic acid. | |

| Elimination Half-life | 3-5 hours | |

| Excretion | Primarily in urine as unchanged drug. | |

| Table 2: Pharmacokinetic Parameters of L-Hyoscyamine. |

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of L-Hyoscyamine for muscarinic receptors using [3H]N-methylscopolamine ([3H]NMS), a high-affinity muscarinic antagonist.

Objective: To determine the inhibitory constant (Ki) of L-Hyoscyamine at a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).

-

[3H]N-methylscopolamine ([3H]NMS)

-

L-Hyoscyamine

-

Assay Buffer (e.g., PBS, pH 7.4)

-

Wash Buffer (e.g., 50 mM Tris-HCl, 154 mM NaCl, pH 7.4)

-

Atropine (for determining non-specific binding)

-

96-well filter plates (e.g., GF/C)

-

Scintillation fluid and counter

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of L-Hyoscyamine in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁴ M.

-

Prepare a solution of [3H]NMS in assay buffer at a concentration close to its Kd for the receptor subtype.

-

Prepare a high concentration solution of atropine (e.g., 1-10 µM) in assay buffer for determining non-specific binding.

-

-

Assay Setup (in a 96-well filter plate):

-

Total Binding (TB) wells: Add assay buffer.

-

Non-Specific Binding (NSB) wells: Add the atropine solution.

-

Competition wells: Add the different dilutions of L-Hyoscyamine.

-

To all wells, add the [3H]NMS solution.

-

Initiate the binding reaction by adding the cell membrane suspension to all wells. The final volume is typically 250 µL.

-

-

Incubation:

-

Seal the plate and incubate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Termination and Harvesting:

-

Terminate the reaction by rapidly filtering the contents of the plate through the glass fiber filter using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter mats, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the L-Hyoscyamine concentration.

-

Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value (the concentration of L-Hyoscyamine that inhibits 50% of the specific binding of [3H]NMS).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [3H]NMS and Kd is its dissociation constant.

-

Figure 3: Experimental Workflow for a Radioligand Binding Assay.

Guinea Pig Ileum Functional Assay

This ex vivo assay assesses the functional antagonist activity of L-Hyoscyamine by measuring its ability to inhibit agonist-induced contractions of isolated guinea pig ileum smooth muscle.

Objective: To determine the potency of L-Hyoscyamine as an antagonist of muscarinic receptor-mediated smooth muscle contraction.

Materials:

-

Guinea pig

-

Krebs-Henseleit solution

-

Muscarinic agonist (e.g., acetylcholine, carbachol)

-

L-Hyoscyamine

-

Organ bath with an isometric force transducer

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

-

Clean the ileum segment and suspend it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

-

Equilibration:

-

Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

-

-

Agonist Dose-Response Curve:

-

Generate a cumulative concentration-response curve for the muscarinic agonist by adding increasing concentrations to the organ bath and recording the resulting isometric contractions.

-

-

Antagonist Incubation:

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a known concentration of L-Hyoscyamine for a set period.

-

-

Second Agonist Dose-Response Curve:

-

In the continued presence of L-Hyoscyamine, generate a second cumulative concentration-response curve for the agonist.

-

-

Data Analysis:

-

Compare the agonist dose-response curves in the absence and presence of L-Hyoscyamine.

-

A competitive antagonist like L-Hyoscyamine will cause a parallel rightward shift in the dose-response curve without affecting the maximum response.

-

Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist).

-

Construct a Schild plot (log(dose ratio - 1) vs. log[antagonist concentration]) to determine the pA2 value, which is a measure of the antagonist's potency.

-

Clinical Applications and Adverse Effects

Clinical Applications

Due to its anticholinergic properties, L-Hyoscyamine is used in the treatment of a variety of conditions, including:

-

Gastrointestinal Disorders: Irritable bowel syndrome (IBS), peptic ulcers, diverticulitis, and other conditions involving intestinal spasms.[4]

-

Genitourinary Disorders: To relieve bladder spasms.

-

As a Preoperative Medication: To reduce salivary, bronchial, and gastric secretions.[5]

-

Antidote: For poisoning by anticholinesterase agents.

Adverse Effects

The adverse effects of L-Hyoscyamine are extensions of its pharmacological actions and are dose-dependent. Common side effects include:

-

Dry mouth

-

Blurred vision and mydriasis (pupil dilation)

-

Tachycardia (increased heart rate)

-

Urinary hesitancy and retention

-

Constipation

-

Drowsiness and dizziness[6]

At higher doses, central nervous system effects such as confusion, hallucinations, and delirium can occur.[4]

Conclusion

L-Hyoscyamine is a well-characterized and clinically significant muscarinic antagonist. Its non-selective blockade of all five muscarinic receptor subtypes underlies its wide range of therapeutic applications and its predictable side effect profile. A thorough understanding of its pharmacology, supported by quantitative data and established experimental protocols, is essential for its continued study and for the development of more selective and safer anticholinergic drugs. This guide provides a foundational resource for researchers and drug development professionals working in this field.

References

- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Pharmacological profile of selective muscarinic receptor antagonists on guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. benchchem.com [benchchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Hyoscyamine - Wikipedia [en.wikipedia.org]

The Pharmacological Profile of L-Hyoscyamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Hyoscyamine, a naturally occurring tropane (B1204802) alkaloid, is the levorotatory isomer of atropine (B194438) and a well-established anticholinergic agent. This technical guide provides an in-depth overview of the pharmacological profile of L-Hyoscyamine, intended for researchers, scientists, and professionals in drug development. The document details its mechanism of action as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, its pharmacokinetic and pharmacodynamic properties, and its therapeutic applications and adverse effects. Quantitative data on receptor binding affinities are presented in a structured format. Furthermore, this guide outlines detailed experimental protocols for key assays used in the pharmacological characterization of L-Hyoscyamine and includes visualizations of the cholinergic signaling pathway and a typical experimental workflow for antagonist profiling.

Mechanism of Action

L-Hyoscyamine exerts its pharmacological effects by acting as a competitive and non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). It competes with the endogenous neurotransmitter acetylcholine (ACh) at all five subtypes of muscarinic receptors (M1-M5) located on postganglionic parasympathetic nerve endings and on smooth muscles that respond to ACh. This antagonism blocks the actions of acetylcholine, leading to a reduction in parasympathetic nerve activity. The blockade of muscarinic receptors in various tissues results in a wide range of physiological effects, including decreased smooth muscle motility, reduced glandular secretions, and effects on the central nervous system. While generally considered non-selective, some evidence suggests potential nuances in its interaction with different receptor subtypes.

Pharmacodynamics

The pharmacodynamic effects of L-Hyoscyamine are a direct consequence of its antagonism of muscarinic receptors in various organs. In the gastrointestinal tract, it reduces motility and gastric acid secretion. It also decreases the production of saliva, bronchial secretions, and sweat. In the cardiovascular system, it can lead to an increase in heart rate by blocking M2 receptors in the sinoatrial node. Other effects include mydriasis (dilation of the pupils) and cycloplegia (paralysis of accommodation) in the eyes.

Pharmacokinetics

The pharmacokinetic profile of L-Hyoscyamine is characterized by good absorption and relatively rapid elimination.

| Parameter | Value | Reference |

| Bioavailability | ~50% (oral) | |

| Protein Binding | ~50% | |

| Metabolism | Hepatic (minor), primarily hydrolyzed to tropine (B42219) and tropic acid. | |

| Elimination Half-life | 3-5 hours | |

| Excretion | Primarily renal, with the majority excreted unchanged in the urine. |

Quantitative Receptor Binding and Potency

The affinity of L-Hyoscyamine for muscarinic receptor subtypes has been quantified through various in vitro studies. The following table summarizes key binding affinity (pKi) and antagonist potency (pA2) values.

| Receptor Subtype | pKi | pA2 | Reference |

| M1 | 9.48 ± 0.18 | 9.33 ± 0.03 | |

| M2 | 9.45 ± 0.31 | 8.95 ± 0.01 | |

| M3 | 9.30 ± 0.19 | 9.04 ± 0.03 | |

| M4 | 9.55 ± 0.13 | - | |

| M5 | 9.24 ± 0.30 | - |

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating the potency of a competitive antagonist.

Therapeutic Uses and Adverse Effects

Therapeutic Uses:

L-Hyoscyamine is utilized for a variety of clinical conditions, primarily those involving smooth muscle spasm and hypersecretion. Its therapeutic applications include:

-

Gastrointestinal Disorders: Symptomatic relief of spasms associated with irritable bowel syndrome, diverticulitis, and peptic ulcers.

-

Genitourinary Disorders: Treatment of bladder spasms.

-

Other Uses: Control of excessive salivation and respiratory secretions, and as an adjunctive therapy in Parkinson's disease to reduce tremors and rigidity.

Adverse Effects:

The adverse effects of L-Hyoscyamine are extensions of its anticholinergic properties and can include:

-

Dry mouth

-

Blurred vision

-

Photophobia

-

Tachycardia

-

Urinary retention

-

Constipation

-

Drowsiness and dizziness

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of L-Hyoscyamine for the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

[3H]-N-methylscopolamine ([3H]NMS) as the radioligand.

-

L-Hyoscyamine as the competing non-labeled ligand.

-

Atropine (10 µM) for determination of non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (GF/C glass fiber).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .

-

Ligand Preparation: Prepare serial dilutions of L-Hyoscyamine in assay buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M). Prepare a stock solution of [3H]NMS in assay buffer at a concentration approximately equal to its Kd for the respective receptor subtype.

-

Assay Setup: In a 96-well filter plate, add in triplicate:

-

Total Binding (TB): 50 µL of assay buffer, 50 µL of [3H]NMS, and 150 µL of membrane suspension.

-

Non-specific Binding (NSB): 50 µL of 10 µM atropine, 50 µL of [3H]NMS, and 150 µL of membrane suspension.

-

Competition Binding: 50 µL of L-Hyoscyamine dilution, 50 µL of [3H]NMS, and 150 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Harvesting: Terminate the reaction by rapid vacuum filtration through the filter plate. Wash the filters three times with ice-cold wash buffer.

-

Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the NSB from the TB. Plot the percentage of specific binding against the logarithm of the L-Hyoscyamine concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Isolated Guinea Pig Ileum

Objective: To determine the antagonist potency (pA2) of L-Hyoscyamine at M3 muscarinic receptors.

Materials:

-

Male guinea pig.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

-

Carbachol (B1668302) (muscarinic agonist).

-

L-Hyoscyamine.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the segment and cut it into 2-3 cm long pieces.

-

Mounting: Suspend each ileum segment in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 / 5% CO2. Attach one end to a fixed hook and the other to an isometric force transducer. Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for carbachol (e.g., 10⁻⁹ M to 10⁻⁴ M) to establish a baseline response.

-

Antagonist Incubation: After washing out the carbachol and allowing the tissue to return to baseline, incubate the tissue with a known concentration of L-Hyoscyamine for 30-60 minutes.

-

Second Agonist Curve: In the presence of L-Hyoscyamine, generate a second cumulative concentration-response curve for carbachol.

-

Repeat: Repeat steps 4 and 5 with increasing concentrations of L-Hyoscyamine.

-

Data Analysis: Plot the contractile response as a percentage of the maximum response against the logarithm of the carbachol concentration for each L-Hyoscyamine concentration. Determine the EC50 values for carbachol in the absence and presence of the antagonist. Construct a Schild plot by plotting the log(concentration ratio - 1) against the negative logarithm of the antagonist concentration. The x-intercept of the Schild plot provides the pA2 value.

In Vivo Assay: Gastrointestinal Motility in Rodents

Objective: To evaluate the inhibitory effect of L-Hyoscyamine on gastrointestinal transit in mice or rats.

Materials:

-

Male mice or rats.

-

L-Hyoscyamine.

-

Vehicle (e.g., saline).

-

Charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia).

-

Oral gavage needles.

Procedure:

-

Animal Acclimatization and Fasting: Acclimatize the animals to the housing conditions for at least one week. Fast the animals for 18-24 hours before the experiment, with free access to water.

-

Drug Administration: Administer L-Hyoscyamine or vehicle intraperitoneally or orally to different groups of animals.

-

Charcoal Meal Administration: After a predetermined time following drug administration (e.g., 30 minutes), administer the charcoal meal orally (e.g., 0.5 mL per mouse).

-

Euthanasia and Dissection: After a specific time (e.g., 20-30 minutes) following the charcoal meal administration, humanely euthanize the animals. Carefully dissect the abdomen and expose the entire small intestine from the pyloric sphincter to the ileocecal junction.

-

Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

-

Data Analysis: Calculate the gastrointestinal transit as the percentage of the total length of the small intestine that the charcoal has traversed: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the mean gastrointestinal transit in the L-Hyoscyamine-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Visualizations

Caption: Cholinergic signaling pathway and the mechanism of action of L-Hyoscyamine.

Caption: Experimental workflow for the pharmacological profiling of a muscarinic antagonist.

Methodological & Application

Application Notes and Protocols for L-Hyoscyamine Standard in HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Hyoscyamine, a tropane (B1204802) alkaloid and the levorotatory isomer of atropine, is a primary active ingredient in various pharmaceutical formulations due to its anticholinergic properties.[1] It functions as a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors, leading to effects on the parasympathetic nervous system.[1][2][3][4] Accurate and precise quantification of L-Hyoscyamine in raw materials, finished products, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high sensitivity and resolution.

This document provides detailed application notes and standardized protocols for the use of L-Hyoscyamine as a reference standard in HPLC analysis.

Mechanism of Action: Muscarinic Receptor Antagonism

L-Hyoscyamine exerts its pharmacological effects by competitively blocking muscarinic acetylcholine (ACh) receptors.[1][4] These G-protein coupled receptors are involved in various physiological processes. By preventing ACh from binding, L-Hyoscyamine inhibits parasympathetic nerve stimulation of smooth muscles, exocrine glands, and the central nervous system.[2][4] This antagonism results in reduced gastrointestinal motility, decreased secretion of saliva, sweat, and bronchial mucus, and an increased heart rate.[1][2]

Signaling Pathway of L-Hyoscyamine Action

Caption: L-Hyoscyamine competitively antagonizes muscarinic receptors.

Experimental Protocols

Preparation of L-Hyoscyamine Standard Stock Solution

Objective: To prepare a concentrated stock solution of L-Hyoscyamine standard for the creation of calibration curves and quality control samples.

Materials:

-

L-Hyoscyamine reference standard (e.g., Hyoscyamine sulfate)[5]

-

HPLC-grade methanol (B129727) or ethanol[5][6]

-

Analytical balance (precision 0.001g)[5]

-

Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

-

Pipettes

-

Ultrasonic bath

Procedure:

-

Accurately weigh approximately 10 mg of the L-Hyoscyamine reference standard using an analytical balance.[6]

-

Transfer the weighed standard into a 10 mL volumetric flask.

-

Add a portion of the chosen solvent (methanol or ethanol) to the flask and sonicate for 10-15 minutes to ensure complete dissolution.[5]

-

Allow the solution to return to room temperature.

-

Add the solvent to the mark of the volumetric flask.

-

Mix the solution thoroughly by inverting the flask several times. This will be your stock solution (e.g., 1 mg/mL).

-

Store the stock solution in a tightly sealed, light-resistant container at 2-8°C.

Preparation of Calibration Standards

Objective: To prepare a series of L-Hyoscyamine solutions of known concentrations to generate a standard curve for quantification.

Materials:

-

L-Hyoscyamine standard stock solution

-

HPLC-grade methanol or ethanol

-

Volumetric flasks

-

Pipettes

Procedure:

-

Label a series of volumetric flasks for each desired concentration level.

-

Perform serial dilutions from the stock solution to prepare working standards. For example, to prepare a 100 µg/mL working solution, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

-

From the working solution, prepare a calibration curve in the desired concentration range (e.g., 10, 20, 30, 40, 50 ppm).[6] For instance, to prepare a 10 ppm (10 µg/mL) standard, transfer 1 mL of the 100 µg/mL working solution to a 10 mL volumetric flask and dilute to the mark.

-

Filter the final solutions through a 0.45 µm syringe filter before injection into the HPLC system.[5]

HPLC Method for L-Hyoscyamine Analysis

Objective: To provide established HPLC methods for the separation and quantification of L-Hyoscyamine.

Method 1: Reversed-Phase HPLC with UV Detection

| Parameter | Condition |

| Column | Primesep 200, 3.2 x 100 mm, 5 µm[7] |

| Mobile Phase | Acetonitrile (40%) and 0.1% Phosphoric Acid in Water (60%)[7] |

| Flow Rate | 0.5 mL/min[7] |

| Detection | UV at 270 nm[7] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Method 2: Isocratic Reversed-Phase HPLC

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 85% Phosphate (B84403) buffer (25 mM, pH 7) and 15% Acetonitrile[5] |

| Flow Rate | 1.0 mL/min[5] |

| Detection | UV at 210 nm[5] |

| Injection Volume | 20 µL[5] |

| Column Temperature | Ambient |

Experimental Workflow

Caption: General workflow for HPLC analysis of L-Hyoscyamine.

Data Presentation

Quantitative data from various HPLC methods for L-Hyoscyamine analysis are summarized below for easy comparison.

Table 1: HPLC Method Parameters

| Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |

| SIELC Technologies[7] | Primesep 200, 3.2x100 mm, 5 µm | MeCN (40%), H3PO4 (0.1%) | 0.5 | 270 |

| Elyebdri et al. (2024)[5] | C18, 25 mm x 4 mm | 85% Phosphate buffer (25 mM, pH 7), 15% Acetonitrile | 1.0 | 210 |

| Brieflands[8] | Eurospher C18, 25 cm x 4 mm | Triethylammonium phosphate buffer (30 mM, pH 6.2), Acetonitrile (75:25) | 1.0 | 210 |

Table 2: Method Validation Data

| Reference | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |

| ResearchGate[9] | 0.02–4.6 µM | - | 0.45 nM | 1.5 nM |

| ResearchGate[9] | LOQ to 150% | > 0.999 | - | - |

| LookChem[10] | 6.25 - 1200 | 0.9988 | 3.125 | 6.25 |

| ResearchGate[11] | 0.3 - 300 | - | - | - |

LOD: Limit of Detection, LOQ: Limit of Quantification

Conclusion

The provided application notes and protocols offer a comprehensive guide for the quantitative analysis of L-Hyoscyamine using HPLC. Adherence to these detailed methodologies will enable researchers, scientists, and drug development professionals to obtain accurate, reliable, and reproducible results. The selection of the appropriate HPLC method will depend on the specific requirements of the analysis, including sample matrix and desired sensitivity. The presented data and workflows serve as a valuable resource for method development, validation, and routine quality control of L-Hyoscyamine.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 4. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scielo.isciii.es [scielo.isciii.es]

- 9. researchgate.net [researchgate.net]

- 10. brieflands.com [brieflands.com]

- 11. researchgate.net [researchgate.net]

Quantification of L-Hyoscyamine in Human Plasma using LC-MS/MS

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the sensitive and selective quantification of L-Hyoscyamine (B7768854) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are intended for use by professionals in drug development and related research fields.

Introduction

L-Hyoscyamine is the levorotatory isomer of atropine (B194438) and is the pharmacologically active component.[1][2] It acts as a competitive antagonist of muscarinic receptors, leading to its use as an antispasmodic and in the treatment of various other conditions. Accurate quantification of L-Hyoscyamine in biological matrices such as human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust LC-MS/MS method for the determination of L-Hyoscyamine, offering high sensitivity and specificity.

Experimental Workflow

The overall experimental process for the quantification of L-Hyoscyamine is depicted in the workflow diagram below.

Caption: Workflow for L-Hyoscyamine analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance of the described LC-MS/MS method.

| Parameter | Value | Reference |

| Linearity Range | 20.0 - 400 pg/mL | [1] |

| 20 - 500 pg/mL | [2] | |

| Correlation Coefficient (r²) | > 0.99 | [3] |

| Lower Limit of Quantification (LLOQ) | 20.0 pg/mL | [1][2] |

| Limit of Detection (LOD) | 0.02 ng/mL (in serum/urine) | [4] |

| Accuracy | -2.7% to 4.5% | [1] |

| -4.5% to +2.5% (between-run) | [2] | |

| -3.3% to +5.1% (within-run) | [2] | |

| Precision (%RSD) | < 6.3% | [1] |

| 1.2% to 5.0% (between-run) | [2] | |

| 1.9% to 3.4% (within-run) | [2] | |

| Internal Standard (IS) | Scopolamine (B1681570) | [2] |

Experimental Protocols

Materials and Reagents

-

L-Hyoscyamine reference standard

-

Scopolamine (Internal Standard)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

n-Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Diethylamine

-

Formic acid

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (blank, K2EDTA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Liquid-Liquid Extraction (LLE) solvents (e.g., ethyl acetate)

Sample Preparation

Two common methods for sample preparation are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

4.2.1. Protocol for Liquid-Liquid Extraction (LLE)

-

Pipette 1.0 mL of human plasma into a clean polypropylene (B1209903) tube.[2]

-

Add the internal standard (Scopolamine) solution.

-

Add 5.0 mL of the extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for injection.

4.2.2. Protocol for Solid-Phase Extraction (SPE)

-

Condition the SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.

-

Load 1.0 mL of the plasma sample (pre-treated with the internal standard) onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the L-Hyoscyamine and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for injection.

LC-MS/MS Conditions

4.3.1. Liquid Chromatography (LC) Parameters

| Parameter | Condition 1 (Chiral Separation) | Condition 2 (Reversed-Phase) |

| Column | Chiral MZ column (250 mm × 4.6 mm, 5.0 µm)[1] | C18 (ODS) column |

| Mobile Phase | Stepwise gradient of n-hexane, isopropanol, and diethylamine[1] | Gradient of 5 mmol/L ammonium formate in water (A) and methanol (B)[4] |

| Flow Rate | 0.8 mL/min | 0.5 mL/min |

| Injection Volume | 10 µL | 10 µL |

| Column Temp. | 30°C | 35°C |

| Run Time | ~7 minutes | ~2 minutes[2] |

4.3.2. Mass Spectrometry (MS/MS) Parameters

The mass spectrometer is operated in the positive ion mode using Multiple Reaction Monitoring (MRM).[2][4]

| Parameter | L-Hyoscyamine | Scopolamine (IS) |

| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[2] | Positive ESI or APCI |

| Precursor Ion (Q1) | m/z 290.1 | m/z 304.1 |

| Product Ion (Q3) | m/z 124.1[1] | m/z 138.0 |

| Collision Energy (CE) | Optimized for fragmentation | Optimized for fragmentation |

| Dwell Time | 100 ms | 100 ms |

| Ion Source Temp. | 500°C | 500°C |

| IonSpray Voltage | 5500 V | 5500 V |

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using the peak area ratio of L-Hyoscyamine to the internal standard (Scopolamine) versus the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of L-Hyoscyamine in the quality control and unknown samples is then determined from this calibration curve.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and selective approach for the quantification of L-Hyoscyamine in human plasma. The described protocols for sample preparation and instrument parameters can be adapted for various research and clinical applications, ensuring high-quality data for pharmacokinetic and other drug development studies.

References

- 1. A validated liquid chromatography-tandem mass spectrometry method for the determination of l-hyoscyamine in human plasma: Application in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of an LC/MS/MS method for the determination of L-hyoscyamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. burjcdigital.urjc.es [burjcdigital.urjc.es]

- 4. [Determination of hyoscyamine and scopolamine in serum and urine of humans by liquid chromatography with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Hyoscyamine: A Comprehensive Guide for In Vitro Assay Standardization

Introduction

L-Hyoscyamine, a tropane (B1204802) alkaloid, is the levorotatory isomer of atropine (B194438) and a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its well-characterized pharmacology makes it an essential standard for in vitro assays aimed at identifying and characterizing novel muscarinic receptor ligands. This application note provides detailed protocols for the preparation of L-Hyoscyamine standards and their use in competitive radioligand binding and functional intracellular calcium mobilization assays.

Physicochemical Properties and Handling

Proper preparation and handling of L-Hyoscyamine are critical for obtaining accurate and reproducible results in in vitro assays. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₃NO₃ | [1] |

| Molecular Weight | 289.37 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 106-108.5 °C | |

| Solubility | ||

| Water | Sparingly soluble | |

| Ethanol | Freely soluble | |

| DMSO | Soluble | |

| Storage | Store at 2-8°C, protected from light |

Standard Solution Preparation

Accurate preparation of L-Hyoscyamine stock and working solutions is fundamental for reliable assay performance.

Protocol 1: Preparation of L-Hyoscyamine Stock Solution (10 mM)

Materials:

-

L-Hyoscyamine powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance and pipettes

Procedure:

-

Accurately weigh a precise amount of L-Hyoscyamine powder (e.g., 2.89 mg).

-

Dissolve the weighed powder in an appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM (e.g., 1 mL for 2.89 mg).

-

Vortex the solution until the L-Hyoscyamine is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Protocol 2: Preparation of L-Hyoscyamine Working Solutions

Materials:

-

10 mM L-Hyoscyamine stock solution

-

Appropriate assay buffer (e.g., HBSS for functional assays, binding buffer for radioligand assays)

-

Sterile dilution tubes or plates

Procedure:

-

Thaw a frozen aliquot of the 10 mM L-Hyoscyamine stock solution at room temperature.

-

Perform serial dilutions of the stock solution using the specific assay buffer to achieve the desired final concentrations for the concentration-response curve. It is recommended to prepare intermediate dilutions to ensure accuracy.

-

The final concentration of DMSO in the assay should be kept constant across all wells and typically should not exceed 0.5% to avoid solvent-induced artifacts.

Application in In Vitro Assays

L-Hyoscyamine is a valuable tool for validating assay performance and for competitive characterization of test compounds targeting muscarinic receptors.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the muscarinic receptors. L-Hyoscyamine is used as a reference antagonist to determine the inhibition constant (Ki) of the test compound.

Experimental Workflow: Competitive Radioligand Binding Assay

References

Application Notes and Protocols for the Use of L-Hyoscyamine as a Reference Standard in Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Hyoscyamine, a tropane (B1204802) alkaloid naturally found in plants of the Solanaceae family, is a potent and competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] As the levorotatory isomer of atropine, its pharmacological activity is approximately twice that of atropine.[3] Due to its well-characterized interaction with mAChRs, L-Hyoscyamine serves as an essential reference standard in pharmacological research and drug development. It is utilized to validate assay performance, characterize novel muscarinic ligands, and ensure the accuracy and reproducibility of experimental results.

These application notes provide detailed protocols for the use of L-Hyoscyamine as a reference standard in competitive binding assays and high-performance liquid chromatography (HPLC) analysis.

Pharmacological Profile of L-Hyoscyamine

-

Mechanism of Action: L-Hyoscyamine competitively and non-selectively antagonizes muscarinic receptors, blocking the effects of acetylcholine.[2][3][4][5] This antagonism occurs at parasympathetic sites in various tissues, including salivary glands, the gastrointestinal tract, the heart, and the central nervous system.[6][7]

-